
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H9BrCl2FN3S and its molecular weight is 469.15. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Reduction and Derivative Formation: (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, a group including the compound , can undergo reduction with lithium aluminum hydride to yield derivatives such as (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene (Frolov et al., 2005).
Biological and Pharmaceutical Research
Fungicidal Activity
Thiazolylacrylonitriles have shown promising biological activity, including fungicidal effects. Compounds synthesized from 4-(4-fluorophenyl)-2-thiazoleacetonitrile exhibited significant fungicidal activity against pathogens like Colletotrichum gossypii (Shen De-long, 2010).
Antioxidant Activity
Derivatives of 4-fluorobenzaldehyde, including those similar to the compound of interest, have demonstrated notable antioxidant activity (Ahmed O. H. El Nezhawy et al., 2009).
Antimicrobial Properties
Various thiazole derivatives, related to the compound , have been synthesized and evaluated for antimicrobial activity, showing potency against a range of microorganisms (K. Liaras et al., 2011).
Materials Science and Corrosion Inhibition
Corrosion Inhibition
Thiazole derivatives have been studied for their potential as corrosion inhibitors, indicating the relevance of such compounds in materials science (Weinan Gong et al., 2019).
Quantum Chemical Studies
Quantum chemical and molecular dynamics simulations have been used to investigate the inhibition performance of thiazole derivatives against corrosion, offering insights into the electronic properties and interaction mechanisms of these compounds (S. Kaya et al., 2016).
Optical and Spectroscopic Applications
Spectroscopic Characterization
Research on the spectroscopic properties of 3-phenyl-2-arylacrylonitriles, which are structurally related to the compound , provides insights into the effects of different substituents on electronic properties (M. Percino et al., 2011).
Optical Limiting
Donor-acceptor substituted thiophene dyes, including thiazole acrylonitrile derivatives, have been explored for their nonlinear optical limiting behavior, indicating potential applications in photonic or optoelectronic devices (S. Anandan et al., 2018).
properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrCl2FN3S/c19-11-1-4-16(15(22)5-11)24-8-10(7-23)18-25-17(9-26-18)13-3-2-12(20)6-14(13)21/h1-6,8-9,24H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJXIWYDUAVFTE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrCl2FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2469945.png)


![4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2469950.png)
![N-(4-methylphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2469951.png)
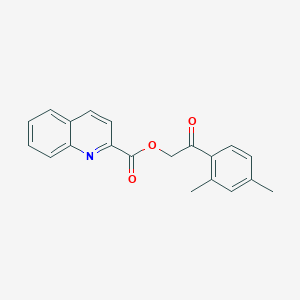
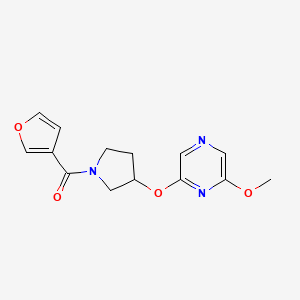
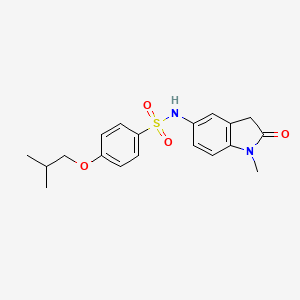
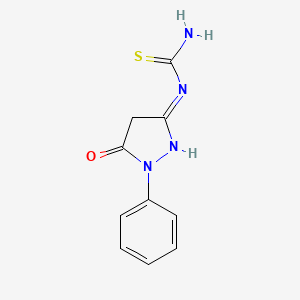
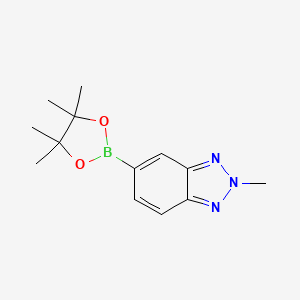
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/no-structure.png)
![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)
![methyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2469967.png)
